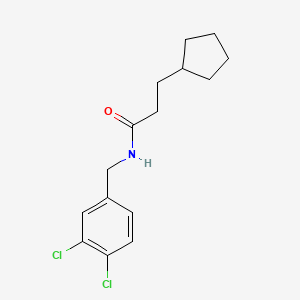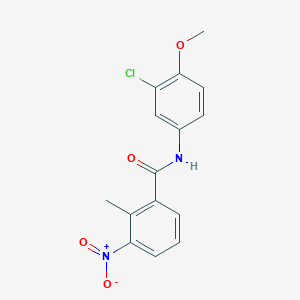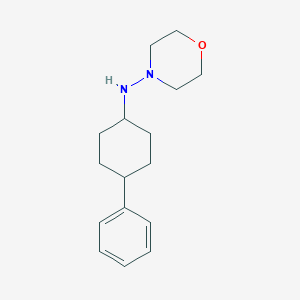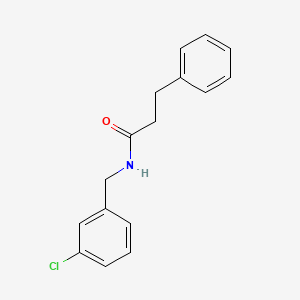
3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用机制
3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide is a selective antagonist of the NMDA receptor, which means that it binds to the receptor and prevents the activation of the receptor by its natural ligand, glutamate. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. The blockade of NMDA receptors by 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide results in a reduction in synaptic plasticity and long-term potentiation, which can lead to the impairment of learning and memory processes.
Biochemical and Physiological Effects:
The blockade of NMDA receptors by 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide has been shown to have various biochemical and physiological effects. For example, 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide has been shown to reduce the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide has also been shown to reduce the activity of enzymes such as nitric oxide synthase and cyclooxygenase, which are involved in the regulation of inflammation and pain perception.
实验室实验的优点和局限性
One of the advantages of using 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide in lab experiments is its selective blockade of the NMDA receptor, which allows for the investigation of the specific role of this receptor in different physiological and pathological processes. Another advantage is its high potency, which allows for the use of lower doses in experiments. However, one of the limitations of using 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide is its potential toxicity, which can lead to adverse effects on neuronal function and behavior.
未来方向
There are several future directions for research on 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide and its potential use in scientific research. One direction is the investigation of the role of the NMDA receptor in different neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is the development of new compounds that can selectively target different subtypes of the NMDA receptor, which may have different physiological and pathological roles. Additionally, the investigation of the potential use of 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide as a therapeutic agent for the treatment of different diseases is an area of future research.
合成方法
The synthesis of 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide synthesis are cyclopentyl bromide, 3,4-dichlorobenzylamine, and propanoic acid. The reaction involves the formation of an amide bond between the amine group of 3,4-dichlorobenzylamine and the carboxylic acid group of propanoic acid, followed by the reaction of the resulting intermediate with cyclopentyl bromide in the presence of a base. The final product is obtained by purification through recrystallization.
科学研究应用
3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide has been used in various scientific research studies to investigate the role of the NMDA receptor in different physiological and pathological processes. For example, 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide has been used to study the role of the NMDA receptor in pain perception, learning and memory, and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide has also been used in animal models to investigate the effects of NMDA receptor blockade on synaptic plasticity and long-term potentiation.
属性
IUPAC Name |
3-cyclopentyl-N-[(3,4-dichlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO/c16-13-7-5-12(9-14(13)17)10-18-15(19)8-6-11-3-1-2-4-11/h5,7,9,11H,1-4,6,8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGVQTZVUXJYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)
![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)


![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)


![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)
![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)

![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)

